Minimolide F

Description

The exact mass of the compound this compound is 334.17802393 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

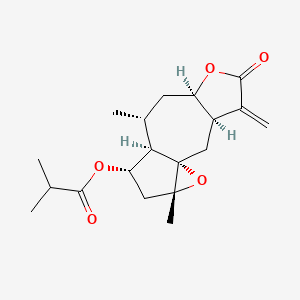

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R,7R,9R,10R,11S,13R)-9,13-dimethyl-4-methylidene-5-oxo-6,14-dioxatetracyclo[8.4.0.01,13.03,7]tetradecan-11-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O5/c1-9(2)16(20)23-14-8-18(5)19(24-18)7-12-11(4)17(21)22-13(12)6-10(3)15(14)19/h9-10,12-15H,4,6-8H2,1-3,5H3/t10-,12-,13-,14+,15-,18-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGAEBIPXRQKFC-PZSYGAARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC34C1C(CC3(O4)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](C[C@]34[C@H]1[C@H](C[C@]3(O4)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Minimolide F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minimolide F, a guaianolide sesquiterpene lactone, has garnered interest within the scientific community for its notable biological activities, particularly its inhibitory effects against human nasopharyngeal cancer cells. This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural source, isolation, and structural elucidation. The document includes detailed experimental protocols, quantitative data, and visual representations of the experimental workflow and its putative biosynthetic pathway to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Isolation

This compound is a natural product isolated from the plant Centipeda minima.[1] This herbaceous plant has a history of use in traditional medicine and has been a source for the discovery of various bioactive sesquiterpene lactones. The isolation of this compound was achieved through a multi-step process involving supercritical fluid extraction (SFE) and subsequent chromatographic purification.

Plant Material

The whole plant of Centipeda minima was collected and air-dried before extraction. A voucher specimen is typically deposited in a herbarium for future reference and verification.

Experimental Protocol: Extraction and Isolation

The powdered, air-dried whole plant of Centipeda minima (10 kg) was subjected to supercritical fluid extraction with CO2. The crude extract obtained from SFE was then fractionated using various chromatographic techniques.

The SFE extract was subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether and acetone. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest were then further purified by repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data that were instrumental in the structural elucidation of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δH (ppm, mult., J in Hz) | δC (ppm) |

| 1 | 2.60 (m) | 48.5 |

| 2 | 2.15 (m), 1.85 (m) | 28.9 |

| 3 | 2.30 (m) | 35.1 |

| 4 | 5.20 (d, 8.5) | 82.3 |

| 5 | 2.85 (m) | 51.2 |

| 6 | 4.15 (t, 9.0) | 78.9 |

| 7 | 2.50 (m) | 50.1 |

| 8 | 2.05 (m) | 36.7 |

| 9 | 1.95 (m), 1.70 (m) | 39.8 |

| 10 | 1.60 (s) | 139.7 |

| 11 | - | 120.5 |

| 12 | - | 170.2 |

| 13 | 1.80 (s) | 12.5 |

| 14 | 0.95 (d, 7.0) | 16.4 |

| 15 | 1.05 (d, 7.0) | 16.8 |

Table 2: HRESIMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 357.1678 | 357.1672 |

Putative Biosynthetic Pathway

This compound, as a guaianolide sesquiterpene lactone, is believed to be biosynthesized from farnesyl pyrophosphate (FPP). The proposed pathway involves a series of enzymatic cyclizations, oxidations, and rearrangements.

The biosynthesis is initiated by the cyclization of FPP to form a germacrene A intermediate. This is followed by a series of oxidative modifications and further cyclization to form the characteristic 5/7 fused ring system of the guaianolide skeleton. Subsequent enzymatic hydroxylations and the formation of the lactone ring lead to the final structure of this compound.

Biological Activity

This compound has demonstrated significant antiproliferative activity against human nasopharyngeal cancer cells (CNE).[1] The inhibitory activity of this compound and related compounds isolated from Centipeda minima are summarized in the table below.

Table 3: Antiproliferative Activity of Minimolides against CNE Cells

| Compound | IC₅₀ (µM) |

| Minimolide A | 1.1 |

| Minimolide E | 20.3 |

| This compound | > 40 |

| Arnicolide C | 3.4 |

| Brevilin A | 1.8 |

| Cisplatin (Positive Control) | 11.5 |

Data from Wu et al., Phytochemistry, 2012, 76, 133-40.[1]

Conclusion

This compound is a naturally occurring sesquiterpene lactone originating from the plant Centipeda minima. Its isolation has been successfully achieved using supercritical fluid extraction followed by chromatographic purification. The structure of this compound has been unequivocally determined through comprehensive spectroscopic analysis. The putative biosynthetic pathway suggests its formation from farnesyl pyrophosphate via a series of enzymatic reactions. While this compound itself shows weaker antiproliferative activity compared to some of its co-isolated analogues, the chemical diversity of sesquiterpene lactones in Centipeda minima presents a promising area for further investigation in the development of novel anticancer agents. This guide provides foundational knowledge for researchers and professionals engaged in the exploration and utilization of natural products for therapeutic applications.

References

Minimolide F: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Minimolide F, a guaianolide sesquiterpene lactone with noted anti-cancer properties. It details the natural source, isolation methodologies, and key characterization data for this compound, aiming to support further research and development efforts.

Natural Source

This compound is a natural product isolated from the plant Centipeda minima (L.) A. Br. et Aschers, a herb belonging to the Asteraceae family. This plant has a history of use in traditional medicine in China and other Southeast Asian countries for treating various ailments, including rhinitis, sinusitis, and certain cancers. Another reported, though less detailed, source of this compound is Euchresta horsfieldii (Lesch.) J. Benn. from the Leguminosae family.[1]

Isolation of this compound

The isolation of this compound from Centipeda minima involves an initial extraction using supercritical fluid extraction (SFE), followed by a series of chromatographic separations.

Experimental Protocol: Supercritical Fluid Extraction

A detailed protocol for the initial extraction of active compounds from Centipeda minima is outlined below:

Plant Material:

-

Dried and powdered whole plant of Centipeda minima.

Supercritical Fluid Extraction (SFE) Parameters:

-

Pressure: 25 MPa

-

Temperature: 45°C

-

Co-solvent: 95% Ethanol (EtOH)

-

CO₂ Flow Rate: 20 L/h

-

Co-solvent Flow Rate: 2 L/h

-

Extraction Time: 2 hours

This process yields a crude extract containing a mixture of sesquiterpene lactones, including this compound.

Experimental Protocol: Chromatographic Isolation

The SFE extract is subjected to a multi-step chromatographic purification process to isolate this compound.

Step 1: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (200-300 mesh)

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate (EtOAc) (from 50:1 to 0:1, v/v).

-

Outcome: This initial separation results in several fractions. Fractions containing compounds with similar polarity to this compound are pooled based on thin-layer chromatography (TLC) analysis.

Step 2: Sephadex LH-20 Column Chromatography

-

Stationary Phase: Sephadex LH-20

-

Mobile Phase: Chloroform (CHCl₃) and Methanol (MeOH) (1:1, v/v).

-

Outcome: Further purification of the selected fractions to remove pigments and other impurities.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of Methanol (MeOH) and Water (H₂O).

-

Detection: UV detector.

-

Outcome: Final purification to yield pure this compound.

The following diagram illustrates the workflow for the isolation of this compound:

References

The Biological Activity of Minimolide F in Cancer Cells: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the currently available scientific information regarding the biological activity of Minimolide F, a guaianolide sesquiterpene lactone isolated from Centipeda minima, in the context of cancer research. While data on this specific compound is limited, this document synthesizes the existing findings and places them within the broader context of its chemical class to inform future research and development efforts.

Quantitative Data on Antiproliferative Activity

This compound has been evaluated for its ability to inhibit the growth of human cancer cells. The primary quantitative data available pertains to its half-maximal inhibitory concentration (IC50) against a human nasopharyngeal carcinoma cell line.

| Compound | Cell Line | Assay Type | IC50 (µM) | Source |

| This compound (and other related sesquiterpene lactones) | CNE | Antiproliferation Assay | 1.1 - 20.3 | [1][2] |

Note: The available literature reports a range of IC50 values for a group of compounds including this compound. The specific IC50 value for this compound alone is not explicitly detailed in the cited abstracts.

Experimental Protocols

The following section outlines the general methodology employed for determining the antiproliferative effects of sesquiterpene lactones, based on standard laboratory practices and the information available from the primary research on this compound.

In Vitro Antiproliferation Assay

Objective: To determine the concentration of this compound required to inhibit the proliferation of human nasopharyngeal carcinoma (CNE) cells by 50%.

Materials and Reagents:

-

Human nasopharyngeal carcinoma (CNE) cell line

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: CNE cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is serially diluted in complete culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of this compound is added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.

-

Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: After the incubation period, the medium is replaced with a fresh medium containing a viability reagent such as MTT. Following another incubation period (typically 2-4 hours), the resulting formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle-treated control cells. The IC50 value is then calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

Direct research into the specific signaling pathways modulated by this compound in cancer cells has not yet been published. However, based on the known mechanisms of other sesquiterpene lactones, several pathways are likely targets. Sesquiterpene lactones are known to exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.[2] One of the key mechanisms is the inhibition of pro-inflammatory and cell survival signaling pathways.

A common target for this class of compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is constitutively active in many cancers and plays a crucial role in promoting cell proliferation, survival, and inflammation.

Below is a generalized diagram of the NF-κB signaling pathway, which represents a potential mechanism of action for this compound.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for assessing the in vitro antiproliferative activity of a test compound like this compound.

Caption: Workflow for in vitro antiproliferation assay of this compound.

Conclusion and Future Directions

This compound has demonstrated inhibitory activity against human nasopharyngeal carcinoma cells, suggesting its potential as an anticancer agent. However, the current body of research is in its nascent stages. To fully elucidate the therapeutic potential of this compound, further studies are required to:

-

Determine its specific IC50 values across a broader panel of cancer cell lines.

-

Investigate its precise mechanism of action, including the identification of specific molecular targets and the signaling pathways it modulates.

-

Evaluate its in vivo efficacy and safety profile in preclinical animal models.

The information presented in this guide serves as a foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic candidate.

References

Anti-trypanosomal Effects of Minimolide F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge in Latin America and increasingly, globally. The current therapeutic options are limited and suffer from issues of efficacy, particularly in the chronic phase of the disease, and significant side effects. This underscores the urgent need for novel, effective, and safe trypanocidal agents. Natural products, with their vast structural diversity, represent a promising source for the discovery of new drug leads. Among these, sesquiterpene lactones isolated from plants of the Mikania genus have demonstrated notable anti-trypanosomal activity. This technical guide focuses on the anti-trypanosomal effects of Minimolide F, a representative functionalized derivative of the naturally occurring sesquiterpenoid, minimolide. While specific data for a compound designated "this compound" is not available in the current literature, this guide synthesizes the available information for closely related and modified minimolides to provide a comprehensive overview of their potential as anti-trypanosomal agents.

Quantitative Data on Anti-Trypanosomal Activity

The in vitro efficacy of minimolide derivatives has been evaluated against various life-cycle stages of Trypanosoma cruzi. The following tables summarize the key quantitative data available for acetylated minimolide, a well-characterized functional derivative.

| Compound | Target Organism | Target Stage | IC50 (µM) | Selectivity Index (SI) | Reference |

| Acetylated Minimolide | Trypanosoma cruzi | Intracellular Amastigotes | 1.08 | 23.21 | [1] |

Table 1: In Vitro Anti-Trypanosomal Activity of Acetylated Minimolide. The IC50 value represents the concentration of the compound that inhibits 50% of the parasite's growth. The Selectivity Index (SI) is a ratio of the cytotoxic concentration against a mammalian cell line to the trypanocidal concentration, indicating the compound's specificity for the parasite.

Other sesquiterpene lactones from Mikania species have also shown potent activity against T. cruzi:

| Compound | Target Organism | Target Stage | IC50 (µg/mL) | Reference |

| Mikanolide | Trypanosoma cruzi | Epimastigotes | 0.7 | |

| Deoxymikanolide | Trypanosoma cruzi | Epimastigotes | 0.08 | |

| Dihydromikanolide | Trypanosoma cruzi | Epimastigotes | 2.5 | |

| Mikanolide | Trypanosoma cruzi | Bloodstream Trypomastigotes | 2.1 | |

| Deoxymikanolide | Trypanosoma cruzi | Bloodstream Trypomastigotes | 1.5 | |

| Dihydromikanolide | Trypanosoma cruzi | Bloodstream Trypomastigotes | 0.3 | |

| Mikanolide | Trypanosoma cruzi | Amastigotes | 4.5 | |

| Deoxymikanolide | Trypanosoma cruzi | Amastigotes | 6.3 | |

| Dihydromikanolide | Trypanosoma cruzi | Amastigotes | 8.5 |

Table 2: In Vitro Anti-Trypanosomal Activity of Sesquiterpene Lactones from Mikania Species.

Experimental Protocols

The following are detailed methodologies for key experiments likely employed in the assessment of the anti-trypanosomal effects of minimolide derivatives, based on standard practices in the field.

In Vitro Anti-amastigote Assay

-

Cell Culture: Murine macrophages (e.g., J774 or peritoneal macrophages) are seeded in 96-well plates and allowed to adhere.

-

Infection: Macrophages are infected with tissue culture-derived trypomastigotes of T. cruzi at a specified multiplicity of infection (e.g., 10:1).

-

Compound Treatment: After an incubation period to allow for parasite invasion and differentiation into amastigotes, the cells are washed to remove extracellular parasites. The test compound (e.g., acetylated minimolide) is then added at various concentrations.

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours).

-

Quantification: The number of intracellular amastigotes is determined. This is typically done by fixing the cells, staining with a DNA-binding dye (e.g., DAPI), and counting the number of parasites per cell using fluorescence microscopy or an automated imaging system.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

-

Cell Culture: A mammalian cell line (e.g., L929 fibroblasts or Vero cells) is seeded in 96-well plates.

-

Compound Treatment: The cells are exposed to the same range of concentrations of the test compound as used in the anti-amastigote assay.

-

Incubation: Plates are incubated for the same duration as the anti-amastigote assay.

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or resazurin reduction assay. The absorbance is read using a microplate reader.

-

Data Analysis: The CC50 (50% cytotoxic concentration) is calculated in a similar manner to the IC50. The Selectivity Index is then calculated as CC50 / IC50.

In Vivo Efficacy Study (based on studies with Deoxymikanolide)

-

Animal Model: An appropriate mouse strain (e.g., BALB/c) is used.

-

Infection: Mice are infected with a lethal dose of bloodstream trypomastigotes of T. cruzi.

-

Treatment: Treatment with the test compound is initiated at a specified dose and route of administration (e.g., intraperitoneal or oral) for a defined period. A control group receives the vehicle alone, and a reference drug group (e.g., benznidazole) is also included.

-

Monitoring: Parasitemia is monitored regularly by counting the number of parasites in blood samples. Animal weight and survival are also recorded.

-

Endpoint Analysis: At the end of the experiment, tissues may be collected for histopathological analysis or to determine parasite load by qPCR.

Visualizations

Experimental Workflow for In Vitro Screening

Caption: Workflow for in vitro anti-trypanosomal screening and cytotoxicity assessment.

Hypothetical Signaling Pathway for this compound Action

Caption: Hypothetical mechanism of action for this compound in T. cruzi.

Discussion and Future Directions

The available data, primarily on acetylated minimolide, suggests that functionalized derivatives of minimolide are promising scaffolds for the development of new anti-trypanosomal drugs. The potent in vitro activity against the clinically relevant amastigote stage of T. cruzi and a favorable selectivity index highlight the potential of this class of compounds.

The exact mechanism of action of minimolides against T. cruzi has not yet been elucidated. However, based on the known activities of other sesquiterpene lactones, it is plausible that they may act via multiple mechanisms. These could include the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and DNA damage, ultimately triggering an apoptosis-like cell death pathway in the parasite. Other potential targets could include essential parasite enzymes, such as cysteine proteases (e.g., cruzipain), or the inhibition of protein synthesis.

Future research should focus on several key areas:

-

Synthesis and Screening of a "this compound" Library: A focused library of minimolide derivatives with various functionalizations should be synthesized and screened to establish clear structure-activity relationships.

-

Mechanism of Action Studies: Detailed studies are required to identify the specific molecular targets and signaling pathways affected by the most potent minimolide derivatives in T. cruzi.

-

In Vivo Efficacy and Pharmacokinetics: Promising candidates from in vitro studies need to be evaluated in robust in vivo models of Chagas disease to assess their efficacy, pharmacokinetic properties, and safety profiles.

-

Combination Therapy: The potential for synergistic effects when combining minimolide derivatives with existing anti-trypanosomal drugs should be explored as a strategy to enhance efficacy and reduce the risk of drug resistance.

References

Minimolide F: A Sesquiterpene Lactone with Anticancer Potential

A comprehensive overview of the discovery, chemical properties, and biological activity of Minimolide F, a natural product isolated from Centipeda minima.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from the medicinal plant Centipeda minima, this compound has emerged as a molecule of interest for its inhibitory effects against human nasopharyngeal cancer cells. This technical guide provides a detailed account of the discovery, history, and current knowledge of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and History

This compound was first isolated and its structure elucidated by a team of researchers led by Lin Y.S., who investigated the chemical constituents of Centipeda minima (L.) A. Br. et Aschers. Their findings, published in 2019, were part of a broader study to identify and characterize sesquiterpene lactones from this plant and to evaluate their potential as anticancer agents. Centipeda minima, a traditional Chinese herb, has a long history of use in folk medicine for treating various ailments, including respiratory conditions and inflammatory diseases. The isolation of this compound and other related compounds from this plant has provided a scientific basis for some of its traditional medicinal applications and has opened new avenues for cancer research.

Chemical Properties

This compound is a guaianolide sesquiterpene lactone. Its chemical structure is characterized by a complex, fused ring system typical of this class of compounds. The precise stereochemistry and functional group arrangement contribute to its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₉H₂₆O₅ |

| Molecular Weight | 334.41 g/mol |

| CAS Number | 1367351-41-4 |

| Appearance | White or off-white solid |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and chloroform. |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from Centipeda minima, based on common phytochemical extraction and purification techniques for sesquiterpene lactones. The specific details are derived from the initial discovery and subsequent analytical studies.

Diagram 1: General Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Dried and powdered whole plant material of Centipeda minima is extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with a series of organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The sesquiterpene lactones, including this compound, are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds with the characteristic UV absorbance of sesquiterpene lactones.

-

Semi-preparative HPLC: Fractions enriched with this compound are further purified using semi-preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HRMS).

Analytical Method for Quantification

A method for the simultaneous determination of this compound and other sesquiterpene lactones in Centipeda minima has been developed using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

Diagram 2: Analytical Workflow for this compound Quantification

Caption: A simplified workflow for the quantification of this compound using UPLC-MS.

Methodology:

-

Standard and Sample Preparation: A standard stock solution of this compound is prepared in methanol. The plant material is extracted, and the extract is filtered through a 0.22 µm membrane.

-

Chromatographic Conditions: Separation is achieved on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile and water (containing 0.1% formic acid).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer (QQQ-MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Biological Activity and Mechanism of Action

This compound has demonstrated significant inhibitory activity against human nasopharyngeal carcinoma (CNE) cells.[1] While the precise molecular mechanism of this compound is still under investigation, studies on related sesquiterpene lactones from Centipeda minima suggest a pro-apoptotic mode of action.

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Assay | IC₅₀ (µM) | Reference |

| CNE (Human Nasopharyngeal Carcinoma) | Cytotoxicity Assay | Not specified in available abstracts | Based on initial discovery reports |

It is hypothesized that this compound, like other sesquiterpene lactones, may induce apoptosis through the intrinsic or mitochondrial pathway. This pathway is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspases.

Diagram 3: Postulated Apoptotic Signaling Pathway for Sesquiterpene Lactones

Caption: A hypothetical signaling pathway for apoptosis induced by this compound.

Future Perspectives

This compound represents a promising lead compound for the development of novel anticancer agents, particularly for nasopharyngeal carcinoma. However, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for extensive biological evaluation and the generation of novel analogs with improved activity and pharmacokinetic properties.

-

Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound. This will provide a deeper understanding of its anticancer effects and may reveal novel therapeutic strategies.

-

In Vivo Studies: Preclinical studies in animal models are essential to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in a physiological setting.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of this compound analogs will help to identify the key structural features required for its anticancer activity, guiding the design of more potent and selective compounds.

Conclusion

This compound, a sesquiterpene lactone from Centipeda minima, has been identified as a compound with notable anticancer activity. While initial studies have laid the groundwork for its potential as a therapeutic agent, further in-depth research is necessary to translate this promise into clinical applications. The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this intriguing natural product.

References

Minimolide F: A Technical Overview for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide to Minimolide F, a sesquiterpene lactone with potential applications in oncology.

Core Molecular Identifiers

This compound is a natural compound classified as a sesquiterpenoid. Key identifying information is summarized below.

| Identifier | Value |

| Molecular Formula | C₁₉H₂₆O₅[1] |

| CAS Number | 1367351-41-4[1] |

| Molecular Weight | 334.41 g/mol |

| Class | Sesquiterpene Lactone |

Anti-Cancer Activity

This compound has demonstrated inhibitory activity against human nasopharyngeal cancer cells, indicating its potential as an anti-proliferative agent. While specific quantitative data for this compound is not extensively published, the broader class of sesquiterpene lactones, to which it belongs, is known to induce apoptosis in cancer cells. The table below presents typical concentration ranges and effects observed for analogous compounds in cancer cell lines.

| Compound Class | Cancer Cell Line | Assay | Effective Concentration (IC₅₀) | Observed Effects |

| Sesquiterpene Lactones | Various | MTT Assay | 1-50 µM | Inhibition of cell viability, induction of apoptosis. |

| Sesquiterpene Lactones | Nasopharyngeal Carcinoma | Western Blot | 5-20 µM | Modulation of apoptosis-related proteins (e.g., increased Bax/Bcl-2 ratio, caspase activation). |

Postulated Mechanism of Action: Induction of Apoptosis

Based on studies of similar sesquiterpene lactones, this compound is presumed to induce apoptosis in cancer cells through the modulation of key signaling pathways. The primary mechanism is likely the activation of the intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.

A simplified representation of the apoptotic signaling pathway potentially activated by this compound is depicted below. Sesquiterpene lactones can trigger the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to the execution of apoptosis.

Figure 1. Postulated apoptotic signaling pathway induced by this compound.

Experimental Protocols

To investigate the anti-cancer effects of this compound, standard cell biology and biochemical assays can be employed. Below are representative protocols for a cell viability assay and a western blot analysis to assess protein expression.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability of nasopharyngeal carcinoma cells.

Figure 2. Workflow for MTT-based cell viability assay.

Methodology:

-

Cell Seeding: Plate nasopharyngeal carcinoma cells (e.g., CNE-1, HONE-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the log of the drug concentration.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of apoptosis-related proteins following treatment with this compound.

Methodology:

-

Cell Lysis: Treat nasopharyngeal carcinoma cells with this compound at the determined IC₅₀ concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

References

Biosynthesis of Minimolide F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minimolide F, a sesquiterpene lactone with noted anti-cancer properties, belongs to the vast and structurally diverse class of terpenoid natural products.[1][2] While the definitive biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, a comprehensive understanding of sesquiterpene lactone biosynthesis allows for the construction of a putative and chemically rational pathway. This technical guide synthesizes the current knowledge on the biosynthesis of related sesquiterpene lactones to propose a detailed biosynthetic route to this compound. This document outlines the key enzymatic steps, precursor molecules, and classes of enzymes involved, supported by data from analogous systems. Furthermore, it provides generalized experimental protocols for the investigation of such pathways and visualizes the proposed biosynthetic network using logical diagrams.

Introduction to Sesquiterpene Lactone Biosynthesis

Sesquiterpene lactones (STLs) are a large group of secondary metabolites characterized by a C15 skeleton and a lactone ring.[1][3] They are predominantly found in the Asteraceae family of plants.[1][4] The biosynthesis of all terpenoids, including STLs, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[1] For sesquiterpenoid biosynthesis, three of these C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).[4][5] The remarkable diversity of STLs arises from the cyclization of FPP by terpene synthases, followed by a series of oxidative modifications catalyzed primarily by cytochrome P450 monooxygenases (CYPs).[6][7]

This compound is classified as a eudesmane-type sesquiterpene lactone.[8][9] Eudesmanolides are believed to be biosynthetically derived from germacranolide precursors, such as costunolide.[4][10] Therefore, the proposed biosynthetic pathway for this compound will commence with the formation of a germacranolide intermediate, followed by further cyclization and oxidative modifications.

Proposed Biosynthetic Pathway of this compound

The putative biosynthetic pathway to this compound can be divided into three main stages:

-

Stage 1: Formation of the Sesquiterpene Scaffold - The cyclization of the linear precursor, farnesyl pyrophosphate.

-

Stage 2: Formation of the Germacranolide Intermediate - A series of oxidations to form the characteristic lactone ring of the germacranolide class.

-

Stage 3: Conversion to the Eudesmanolide Skeleton and Final Modifications - Further cyclization and stereospecific oxidations to yield this compound.

Key Enzymes and Reactions

The following table summarizes the key enzymes and their proposed roles in the biosynthesis of this compound.

| Enzyme Class | Specific Enzyme (Example) | Substrate | Product | Function | References |

| Terpene Synthase | Germacrene A Synthase (GAS) | Farnesyl Pyrophosphate (FPP) | (+)-Germacrene A | Cyclization of the linear FPP to form the initial sesquiterpene scaffold. | [11][12][13] |

| Cytochrome P450 | Germacrene A Oxidase (GAO) | (+)-Germacrene A | Germacrene A Acid | Oxidation of the isopropenyl side chain of germacrene A. | [1][14] |

| Cytochrome P450 | Costunolide Synthase (COS) | Germacrene A Acid | (+)-Costunolide | Catalyzes the formation of the lactone ring to produce the germacranolide intermediate. | [1][2][15] |

| Cytochrome P450 | Eudesmanolide Synthase (Hypothetical) | (+)-Costunolide | Eudesmanolide Intermediate | Cyclization of the germacranolide to form the eudesmane skeleton. | [10] |

| Cytochrome P450 | Hydroxylases (Hypothetical) | Eudesmanolide Intermediate | Hydroxylated Intermediates | Stereospecific hydroxylation at various positions on the eudesmane scaffold. | [6][7] |

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

References

- 1. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 2. Biosynthesis of costunolide, dihydrocostunolide, and leucodin. Demonstration of cytochrome p450-catalyzed formation of the lactone ring present in sesquiterpene lactones of chicory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. brainkart.com [brainkart.com]

- 6. Cytochrome P450-enzymes involved in the biosynthesis of mono- and sesquiterpenes - ProQuest [proquest.com]

- 7. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eudesmane sesquiterpenoids from the Asteraceae family - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. Eudesmane sesquiterpenoids from the Asteraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Germacrene-A synthase - Wikipedia [en.wikipedia.org]

- 12. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 13. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Costunolide - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Evaluation of Minimolide F Cytotoxicity

Introduction

Minimolide F is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities.[1] Natural products derived from gorgonian corals, the source of compounds like this compound, have demonstrated significant cytotoxic effects against various cancer cell lines.[2] This has led to an increased interest in their potential as novel therapeutic agents. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound against adherent cancer cell lines using the Sulforhodamine B (SRB) assay.

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[3] It is a reliable and cost-effective method for screening the cytotoxicity of chemical compounds.[3][4] The assay relies on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate by trichloroacetic acid (TCA).

Target Audience

This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in evaluating the cytotoxic properties of this compound.

Data Presentation

Quantitative data from the cytotoxicity assay should be summarized to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[5] The results should be presented in a clear and structured table for easy comparison across different cell lines.

Table 1: Example of IC50 Values for this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | Data not available |

| HeLa | Cervical Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| CNE-2 | Nasopharyngeal Carcinoma | Data not available |

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

This protocol is adapted from standard SRB assay procedures and is suitable for determining the cytotoxicity of this compound.[2][3][4][6]

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7, CNE-2)

-

Complete cell culture medium (specific to the cell line)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Trichloroacetic acid (TCA), 50% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% Acetic acid solution

-

10 mM Tris base solution, pH 10.5

-

Microplate reader (absorbance at 510-540 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from exponential phase cultures.

-

Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 100 µL of complete medium.[7]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Fixation:

-

After the incubation period, gently add 50 µL of cold 50% TCA to each well without removing the culture medium, to achieve a final TCA concentration of 10%.[2]

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Washing:

-

Carefully wash the plate five times with slow-running tap water or distilled water to remove TCA, medium, and serum proteins.

-

Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely.

-

-

SRB Staining:

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plate four times with 200 µL of 1% acetic acid to remove the unbound SRB dye.[2]

-

Allow the plate to air dry completely.

-

-

Solubilization of Bound Dye:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Place the plate on a shaker for 10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the optical density (OD) at 510 nm or 540 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (OD of treated cells / OD of vehicle control cells) x 100

-

Plot the percentage of cell viability against the log of the drug concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow for SRB Cytotoxicity Assay

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

References

- 1. Biological activities of meroterpenoids isolated from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. abcam.com [abcam.com]

Application Notes and Protocols for In Vitro Studies with Minimolide F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minimolide F is a sesquiterpene lactone that has demonstrated promising biological activities, particularly in the areas of oncology and infectious diseases. As a member of this extensive class of natural products, this compound is characterized by a complex chemical structure that imparts its potent biological effects. These application notes provide detailed protocols for in vitro studies to explore and characterize the bioactivity of this compound, guiding researchers in their drug discovery and development efforts.

Physicochemical Properties and Handling

| Property | Value/Information | Source |

| Molecular Formula | C₁₅H₁₈O₄ | N/A |

| Molecular Weight | 262.30 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, ethanol, methanol, and other organic solvents. Poorly soluble in water. | [1] |

| Storage | Store as a solid at -20°C. For stock solutions in DMSO, store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. | [2] |

Preparation of Stock Solutions:

For in vitro assays, a 10 mM stock solution of this compound in sterile DMSO is recommended. Prepare aliquots to avoid repeated freezing and thawing. Further dilutions to the final working concentrations should be made in the appropriate cell culture medium immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Anticancer Activity

This compound has shown inhibitory activity against human nasopharyngeal cancer cells (CNE) with reported IC50 values ranging from 1.1 to 20.3 µM.[1] The proposed mechanism of action for many sesquiterpene lactones involves the induction of apoptosis and the modulation of key signaling pathways such as NF-κB and STAT3.[3][4][5]

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent effect of this compound on the viability of cancer cell lines.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., CNE, HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary (Hypothetical):

| Cell Line | IC50 (µM) after 48h |

| CNE-1 (Nasopharyngeal) | 5.8 |

| HeLa (Cervical) | 8.2 |

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.1 |

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay determines if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

Experimental Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

To investigate the effect of this compound on cell cycle progression.

Experimental Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest and wash the cells with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented inhibitors of the NF-κB signaling pathway, a key regulator of inflammation.[6][7]

Nitric Oxide (NO) Production Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent I (sulfanilamide solution).

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution).

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production by this compound.

Quantitative Data Summary (Hypothetical):

| Concentration of this compound (µM) | Inhibition of NO Production (%) |

| 1 | 15 |

| 5 | 45 |

| 10 | 75 |

| 25 | 92 |

| 50 | 98 |

Anti-parasitic Activity

A derivative of a related compound, minimolide, has shown activity against Trypanosoma cruzi, the causative agent of Chagas disease.

Anti-Trypanosoma cruzi (Amastigote) Assay

This protocol evaluates the efficacy of this compound against the intracellular amastigote form of T. cruzi.

Experimental Protocol:

-

Host Cell Infection: Seed host cells (e.g., L6 myoblasts or Vero cells) in a 96-well plate and infect with trypomastigotes of T. cruzi. After 24 hours, wash the wells to remove extracellular parasites, leaving the infected cells with intracellular amastigotes.

-

Compound Treatment: Add fresh medium containing serial dilutions of this compound (e.g., 0.1-100 µM).

-

Incubation: Incubate the plates for 72 hours.

-

Parasite Viability Assessment:

-

Fix the cells with methanol.

-

Stain with a DNA-binding fluorescent dye (e.g., DAPI or Hoechst 33342).

-

Image the plates using a high-content imaging system.

-

-

Data Analysis: Quantify the number of amastigotes per host cell. Calculate the IC50 value for the inhibition of amastigote proliferation.

Visualizations

Experimental Workflow for Anticancer Drug Screening

Caption: Workflow for evaluating the anticancer activity of this compound.

Hypothetical Signaling Pathway for Anti-inflammatory Action of this compound

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Logical Relationship for Apoptosis Induction by this compound

Caption: Hypothetical mechanism of this compound-induced apoptosis via STAT3 inhibition.

References

- 1. This compound | CAS:1367351-41-4 | Manufacturer ChemFaces [chemfaces.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

Research on Minimolide F for Nasopharyngeal Cancer Not Found in Publicly Available Literature

Despite a comprehensive search of publicly available scientific literature, no research specifically investigating the application of Minimolide F for the treatment or study of nasopharyngeal cancer has been identified. Furthermore, broader searches for the biological activity of this compound in any cancer context also yielded no relevant results.

Current research on the natural compound Minimolide, a sesquiterpene lactone, has primarily focused on its potential as an antiparasitic agent. Studies have shown that Minimolide and its derivatives exhibit activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. However, this line of inquiry is distinct from cancer research, and no crossover applications or mechanisms of action relevant to oncology have been reported in the available literature.

The initial request for detailed application notes, experimental protocols, quantitative data, and signaling pathway diagrams concerning this compound in nasopharyngeal cancer research cannot be fulfilled due to the absence of foundational research on this topic. The creation of such detailed scientific documentation requires existing, peer-reviewed data from which to derive protocols, summarize findings, and illustrate biological processes.

Professionals in the fields of cancer research and drug development are advised that, at present, there is no scientific basis to support the use of this compound in nasopharyngeal cancer studies. Future research may explore the anti-cancer properties of a wide range of natural compounds, and at such a time, the potential of this compound in oncology may be investigated. However, until such studies are conducted and published, any application in this area would be purely speculative.

Application of Minimolide F in Trypanosoma cruzi Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minimolide F, a sesquiterpene lactone, has demonstrated promising activity against Trypanosoma cruzi, the etiological agent of Chagas disease. This document provides detailed application notes and protocols for researchers investigating the use of this compound as a potential anti-trypanosomal agent. The information is compiled from available scientific literature and is intended to guide the design and execution of relevant experiments.

Data Presentation

The following tables summarize the quantitative data available for this compound and its derivatives concerning their activity against T. cruzi and their selectivity.

Table 1: In Vitro Activity of Minimolide Derivatives against Intracellular Amastigotes of Trypanosoma cruzi

| Compound | IC50 (µM) | Reference |

| Minimolide | Not explicitly stated in abstract | [1] |

| Acetylated Minimolide | 1.08 | [1] |

Table 2: Cytotoxicity and Selectivity Index of Minimolide Derivatives

| Compound | CC50 (µM) on Mammalian Cells | Selectivity Index (SI = CC50/IC50) | Reference |

| Minimolide | Not explicitly stated in abstract | Not explicitly stated in abstract | [1] |

| Acetylated Minimolide | Not explicitly stated in abstract | 23.21 | [1] |

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of this compound against T. cruzi. These protocols are based on established methodologies in the field, as specific details from the primary literature on this compound were not fully available.

Protocol 1: In Vitro Anti-Amastigote Assay

This protocol is designed to determine the efficacy of this compound against the intracellular amastigote form of T. cruzi.

Materials:

-

Host cells (e.g., L6 rat skeletal myoblasts, Vero cells, or THP-1 human monocytic cells)

-

Trypanosoma cruzi trypomastigotes (e.g., Tulahuen or Y strain)

-

Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (in DMSO)

-

Benznidazole (positive control)

-

96-well microplates

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., DAPI or Giemsa)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 4 x 10^4 cells/well). Incubate at 37°C in a 5% CO2 atmosphere.

-

Infection: After 24 hours, infect the host cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell). Incubate for 4-6 hours to allow for parasite invasion.

-

Removal of Extracellular Parasites: After the infection period, wash the wells twice with sterile PBS to remove non-internalized trypomastigotes. Add fresh complete culture medium.

-

Compound Addition: Prepare serial dilutions of this compound and the positive control (Benznidazole) in the culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the infected cells. Include untreated infected cells as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

Fixation and Staining: After incubation, fix the cells with 4% paraformaldehyde for 20 minutes. Subsequently, stain the cells with DAPI (for nuclear visualization of both host cells and parasites) or Giemsa stain.

-

Image Acquisition and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the number of amastigotes per host cell. The percentage of inhibition is calculated relative to the untreated control. The IC50 value is determined by non-linear regression analysis.

Protocol 2: Cytotoxicity Assay

This protocol is to assess the toxicity of this compound against mammalian cells to determine its selectivity.

Materials:

-

Mammalian cell line (the same as used in the anti-amastigote assay, e.g., L6 cells)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Resazurin-based reagent (e.g., AlamarBlue) or MTT reagent

-

96-well microplates

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 4 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Addition: Prepare serial dilutions of this compound in the culture medium. Add the dilutions to the cells and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity if desired.

-

Viability Assessment:

-

Resazurin Method: Add the resazurin-based reagent to each well and incubate for another 2-4 hours. Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 530-560 nm excitation, 590 nm emission).

-

MTT Method: Add MTT solution to each well and incubate for 2-4 hours. Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

As the specific mechanism of action for this compound in T. cruzi has not been elucidated in the reviewed literature, a signaling pathway diagram cannot be provided at this time. However, the following diagrams illustrate the general experimental workflows.

Caption: Workflow for the in vitro anti-amastigote assay.

Caption: Workflow for the in vitro cytotoxicity assay.

Mechanism of Action

The precise molecular mechanism of action of this compound against Trypanosoma cruzi has not been detailed in the currently available scientific literature. Sesquiterpene lactones, as a class of compounds, are known to possess a reactive α,β-unsaturated γ-lactone moiety which can act as a Michael acceptor, potentially alkylating nucleophilic residues in essential parasite biomolecules such as proteins and DNA. Further research is required to identify the specific targets of this compound in T. cruzi.

In Vivo Studies

To date, no specific in vivo studies for this compound in animal models of Chagas disease have been found in the reviewed literature. However, other sesquiterpene lactones have shown efficacy in reducing parasitemia in murine models of T. cruzi infection. A proposed general protocol for a preliminary in vivo efficacy study is provided below.

Proposed Protocol 3: In Vivo Efficacy in an Acute Murine Model of Chagas Disease

Animals:

-

BALB/c mice (female, 6-8 weeks old)

Infection:

-

Infect mice intraperitoneally with 1 x 10^4 bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y or Tulahuen).

Treatment:

-

Compound Formulation: Prepare a formulation of this compound suitable for oral or intraperitoneal administration (e.g., suspended in a vehicle like 0.5% carboxymethylcellulose).

-

Dosing: Begin treatment 5-7 days post-infection. Administer this compound daily for a period of 10-20 consecutive days. A range of doses should be tested (e.g., 1, 5, and 10 mg/kg/day).

-

Controls: Include a vehicle-treated group (negative control) and a Benznidazole-treated group (positive control, e.g., 100 mg/kg/day).

Monitoring:

-

Parasitemia: Monitor parasitemia levels every other day by collecting a small volume of blood from the tail vein and counting the number of trypomastigotes in a Neubauer chamber.

-

Survival: Record the survival rate of the animals in each group daily.

-

Toxicity: Monitor the animals for any signs of toxicity, such as weight loss, ruffled fur, or lethargy.

Endpoint Analysis:

-

At the end of the experiment, surviving animals can be further analyzed for parasite load in tissues (e.g., heart, skeletal muscle) using qPCR.

Conclusion

This compound, particularly its acetylated form, demonstrates potent and selective activity against the intracellular amastigote stage of Trypanosoma cruzi in vitro. The provided protocols offer a framework for researchers to further investigate its potential as a lead compound for the development of new drugs for Chagas disease. Future studies should focus on elucidating its mechanism of action and evaluating its efficacy and safety in in vivo models.

References

Application Notes and Protocols: Total Synthesis of Minimolide F and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minimolide F is a naturally occurring sesquiterpene lactone isolated from the medicinal plant Centipeda minima. As a member of the pseudoguaianolide class of natural products, this compound possesses a complex molecular architecture characterized by a fused tricyclic core and a reactive α,β-unsaturated γ-lactone (butenolide) moiety. Preliminary studies have revealed its potential as an anticancer agent, demonstrating inhibitory activity against human nasopharyngeal cancer cells[1]. This has generated significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery, for the development of a total synthesis of this compound and its analogs to enable further biological evaluation and structure-activity relationship (SAR) studies.

These application notes provide a comprehensive overview of the current knowledge on this compound, including its isolation and biological activity. While a specific total synthesis of this compound has not been reported in the peer-reviewed literature to date, this document outlines general synthetic strategies and key methodologies applicable to the synthesis of its core structural motifs, drawing from established approaches to other pseudoguaianolide sesquiterpene lactones.

Biological Activity of this compound

The primary reported biological activity of this compound is its antiproliferative effect on cancer cells.

Quantitative Data

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| This compound | CNE (human nasopharyngeal carcinoma) | Inhibits cell growth | Not specified | [1] |

Further quantitative data on the potency and selectivity of this compound and its analogs are currently limited in the public domain. The synthesis of these compounds would be crucial for a more comprehensive biological characterization.

Signaling Pathways

The precise molecular mechanism and signaling pathways affected by this compound have not yet been elucidated. However, many sesquiterpene lactones are known to exert their biological effects through the covalent modification of nucleophilic residues (such as cysteine) in key signaling proteins, often via a Michael addition reaction with the α,β-unsaturated lactone. Potential target pathways could include those involved in cell proliferation, inflammation, and apoptosis. Further research is required to identify the specific cellular targets of this compound.

Experimental Protocols: A Strategic Approach to the Synthesis of the Pseudoguaianolide Core

Given the absence of a published total synthesis of this compound, this section outlines a strategic approach and key experimental considerations for the synthesis of the pseudoguaianolide scaffold, a core feature of this compound. The following protocols are based on established methodologies in the synthesis of other complex sesquiterpene lactones.

Retrosynthetic Analysis of a Representative Pseudoguaianolide

A general retrosynthetic strategy for a pseudoguaianolide core, such as that found in this compound, would likely involve the disconnection of the lactone and the strategic cleavage of the carbocyclic rings to reveal simpler, more accessible starting materials.

Caption: A generalized retrosynthetic analysis for the pseudoguaianolide core of this compound.

Key Synthetic Transformations

1. Construction of the Hydroazulene Core (5-7 Fused Ring System):

The synthesis of the characteristic hydroazulene skeleton of pseudoguaianolides is a significant challenge. Common strategies include:

-

Ring-Closing Metathesis (RCM): An acyclic diene precursor can be cyclized using a Grubbs-type catalyst to form the seven-membered ring.

-

[5+2] Cycloaddition Reactions: The reaction of a vinylcyclopropane with a π-system (like an alkyne or allene) can efficiently construct the seven-membered ring.

-

Radical Cyclizations: A radical cascade reaction can be initiated to form the bicyclic system.

2. Introduction of Stereocenters:

The multiple contiguous stereocenters in this compound require precise stereocontrol. This can be achieved through:

-

Chiral Pool Synthesis: Starting from a readily available chiral molecule that already contains some of the required stereocenters.

-

Asymmetric Catalysis: Using chiral catalysts to induce enantioselectivity or diastereoselectivity in key bond-forming reactions (e.g., asymmetric aldol reactions, hydrogenations, or epoxidations).

-

Substrate-Controlled Diastereoselection: Utilizing the existing stereocenters in the molecule to direct the stereochemical outcome of subsequent reactions.

3. Formation of the Butenolide (α,β-unsaturated γ-lactone) Ring:

The butenolide moiety is crucial for the biological activity of many sesquiterpene lactones. Common methods for its construction include:

-

Oxidation of a Furan Precursor: A furan ring can be oxidized to the corresponding butenolide.

-

Lactonization of a Hydroxy-alkynoic Acid: A suitably functionalized precursor can undergo lactonization to form the five-membered ring.

-

Horner-Wadsworth-Emmons (HWE) Reaction: An intramolecular HWE reaction of a phosphonate-containing precursor can be used to form the α,β-unsaturated lactone.

Illustrative Experimental Workflow

The following diagram outlines a hypothetical experimental workflow for the synthesis of a generic pseudoguaianolide core, highlighting the key stages.

Caption: A representative workflow for the synthesis of a pseudoguaianolide analog.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anticancer activity. The development of a robust and scalable total synthesis is a critical next step to unlock its full therapeutic potential. A successful total synthesis would not only provide access to larger quantities of this compound for in-depth biological studies but also open the door to the creation of a library of analogs. This would enable a systematic exploration of the structure-activity relationships, potentially leading to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the molecular targets and signaling pathways of this compound to better understand its mechanism of action and to guide the rational design of next-generation anticancer agents based on its unique chemical scaffold. The synthetic strategies outlined in these notes provide a foundation for researchers to embark on the challenging but rewarding journey of conquering the total synthesis of this intriguing natural product.

References

Application Notes and Protocols for the Purification of Minimolide F from Natural Extracts